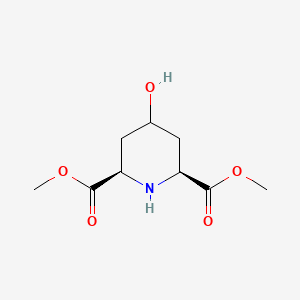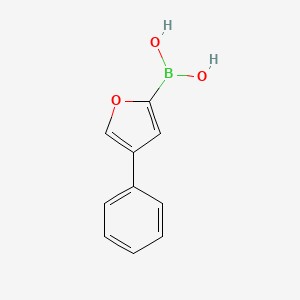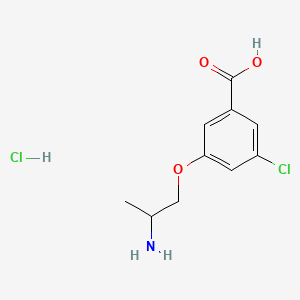
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminopropoxy group attached to a chlorobenzoic acid moiety, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride typically involves the reaction of 5-chlorosalicylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Applications De Recherche Scientifique
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be employed in biochemical studies to investigate its interactions with biological molecules.
Medicine: The compound has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group and chlorobenzoic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride
- 3-(2-Aminopropoxy)-4-chlorobenzoic acid hydrochloride
Uniqueness
3-(2-Aminopropoxy)-5-chlorobenzoic acid hydrochloride is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. The position of the chlorine atom and the aminopropoxy group can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H13Cl2NO3 |
|---|---|
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
3-(2-aminopropoxy)-5-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-9-3-7(10(13)14)2-8(11)4-9;/h2-4,6H,5,12H2,1H3,(H,13,14);1H |
Clé InChI |
RKCFHQSMXGIPQD-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC(=CC(=C1)C(=O)O)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


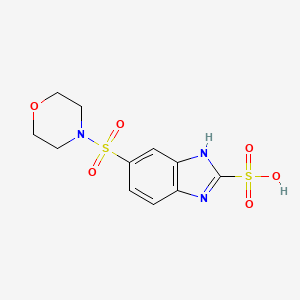
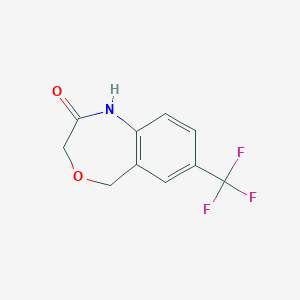

![tert-butyl N-{[4-(4-hydroxyphenyl)phenyl]methyl}carbamate](/img/structure/B13555987.png)
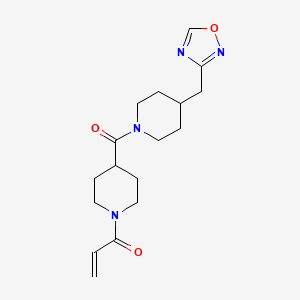
![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine](/img/structure/B13555993.png)

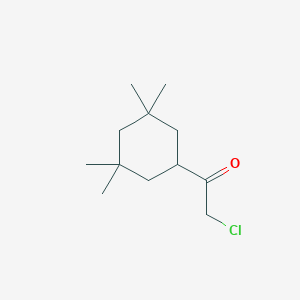
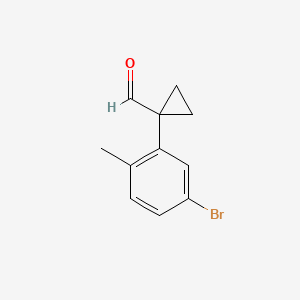

![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride](/img/structure/B13556033.png)

